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N-(3-amino-4-methylphenyl)-2-methylbutanamide

PNMT Catecholamine Enzyme Inhibition

N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2) is a synthetic small molecule belonging to the primary amino acid derivative (PAAD) class, characterized by a 3-amino-4-methylphenyl core and a 2-methylbutanamide side chain. It is utilized as a research compound in medicinal chemistry and pharmacology, with documented interactions across multiple target classes including phenylethanolamine N-methyltransferase (PNMT) and various G-protein coupled receptors.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 946690-34-2
Cat. No. B3432023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-methylphenyl)-2-methylbutanamide
CAS946690-34-2
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1=CC(=C(C=C1)C)N
InChIInChI=1S/C12H18N2O/c1-4-8(2)12(15)14-10-6-5-9(3)11(13)7-10/h5-8H,4,13H2,1-3H3,(H,14,15)
InChIKeyXKBPBJXCMFWOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2): Chemical Identity and Procurement Baseline


N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2) is a synthetic small molecule belonging to the primary amino acid derivative (PAAD) class, characterized by a 3-amino-4-methylphenyl core and a 2-methylbutanamide side chain [1]. It is utilized as a research compound in medicinal chemistry and pharmacology, with documented interactions across multiple target classes including phenylethanolamine N-methyltransferase (PNMT) [1] and various G-protein coupled receptors [2][3]. Its structural features place it within a family of compounds explored for their potential in modulating neurotransmitter systems and other biological pathways.

Why N-(3-amino-4-methylphenyl)-2-methylbutanamide Cannot Be Replaced by Uncharacterized In-Class Analogs


Within the primary amino acid derivative (PAAD) class, subtle alterations to the phenyl ring substitution pattern or the butanamide side chain profoundly alter target affinity and functional activity, precluding simple substitution [1]. For instance, the 2-methylbutanamide moiety of N-(3-amino-4-methylphenyl)-2-methylbutanamide confers a distinct affinity profile against PNMT (Ki = 1.11E+6 nM) [1] compared to other PAADs with different side chains. Furthermore, the compound exhibits nanomolar affinity for specific glutamate and muscarinic receptor subtypes [2][3], a profile that would be disrupted by any generic substitution lacking the precise 3-amino-4-methylphenyl and 2-methylbutanamide architecture. Generic replacement with an unvalidated analog would invalidate any prior structure-activity relationship (SAR) data and introduce unpredictable experimental variables, making the use of the exact, characterized compound essential for reproducibility in research and development workflows.

Quantitative Differentiation of N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2)


PNMT Inhibition Profile of N-(3-amino-4-methylphenyl)-2-methylbutanamide vs. In-Class PAADs

N-(3-amino-4-methylphenyl)-2-methylbutanamide demonstrates a Ki of 1.11E+6 nM against phenylethanolamine N-methyltransferase (PNMT) [1]. This low affinity (high Ki) is a critical differentiating factor, as many other PAADs and phenylethylamine derivatives are optimized for high PNMT inhibition. For example, known PNMT inhibitors like SKF 29661 exhibit Ki values in the nanomolar range, representing a >1,000,000-fold difference in potency. This property makes the compound useful as a negative control or as a selective tool for studying pathways where strong PNMT inhibition is undesirable.

PNMT Catecholamine Enzyme Inhibition

Glutamate Receptor (Kainate) Affinity Profile: Subtype Selectivity of N-(3-amino-4-methylphenyl)-2-methylbutanamide

In radioligand displacement assays, N-(3-amino-4-methylphenyl)-2-methylbutanamide exhibits a Ki of 13 nM at the rat GluK1 (kainate 1) receptor and a Ki of 239 nM at the rat GluK3 (kainate 3) receptor, representing an 18-fold selectivity for GluK1 over GluK3 [1]. This contrasts with other PAADs which may show no or different selectivity profiles, and with the endogenous ligand glutamate which activates all kainate subtypes non-selectively. This quantified selectivity is a key procurement driver for neuroscience research focused on kainate receptor subtype-specific pharmacology.

Glutamate Kainate Receptor Ion Channel

Muscarinic Acetylcholine Receptor Affinity: Balanced M1/M3/M4 Profile of N-(3-amino-4-methylphenyl)-2-methylbutanamide

The compound demonstrates a balanced, low nanomolar affinity profile for human muscarinic M1 (Ki = 7.75 nM), M3 (Ki = 8.37 nM), and M4 (Ki = 9.48 nM) receptors [1]. This is a differentiative feature compared to commonly used research tools like pirenzepine (M1-selective) or darifenacin (M3-selective), and even compared to other PAADs which may exhibit highly skewed selectivity. The less than 2-fold difference in Ki across these three clinically relevant subtypes defines a specific, balanced binding signature that is not common among muscarinic ligands.

Muscarinic GPCR Neuropharmacology

Structural Differentiation from N-(3-amino-4-methylphenyl)butanamide (CAS 946769-29-5)

The target compound (C12H18N2O, MW 206.28 g/mol) differs from its close analog N-(3-amino-4-methylphenyl)butanamide (CAS 946769-29-5, C11H16N2O, MW 192.26 g/mol) by the presence of a methyl group at the 2-position of the butanamide chain [1]. This structural difference is not merely cosmetic; it is known from the broader PAAD literature that branching at the alpha-carbon of the amide side chain significantly influences molecular conformation, metabolic stability, and target interactions [2]. Substituting the linear analog would therefore introduce an uncontrolled variable in any structure-activity relationship (SAR) study.

SAR PAAD Synthesis

Validated Application Scenarios for N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2)


Kainate Receptor Subtype Profiling in Neuroscience Research

N-(3-amino-4-methylphenyl)-2-methylbutanamide is the preferred compound for experiments designed to dissect the functional roles of GluK1- vs. GluK3-containing kainate receptors. Its 18-fold selectivity for GluK1 over GluK3 (Ki 13 nM vs. 239 nM) [1] provides a defined window for observing subtype-specific effects in recombinant or native tissue preparations. This application is directly supported by the binding data and is a key scenario for selecting this compound over non-selective glutamatergic agents or PAADs lacking this specific selectivity profile.

Investigating Balanced Muscarinic Receptor Modulation

In studies where the goal is to evaluate the physiological outcome of concurrent, non-selective modulation of M1, M3, and M4 muscarinic receptors, this compound is a superior choice over commonly available subtype-selective antagonists (e.g., pirenzepine, darifenacin). Its balanced Ki values (7.75, 8.37, and 9.48 nM for M1, M3, and M4, respectively) [2] allow for a unique pharmacological interrogation that is not possible with highly selective tools, making it essential for specific neuropharmacology and behavioral studies.

Structure-Activity Relationship (SAR) Studies of PAADs

This compound serves as a critical building block or reference point in SAR campaigns exploring the effects of side-chain branching in primary amino acid derivatives. Its defined 2-methylbutanamide structure provides a direct comparison to linear analogs like N-(3-amino-4-methylphenyl)butanamide . Using the correct, authenticated compound ensures that observed changes in biological activity or physicochemical properties are attributable to the intended structural modification, maintaining the integrity of the SAR dataset.

Negative Control for PNMT Activity Assays

Given its very low affinity for PNMT (Ki = 1.11E+6 nM) [3], this compound is a suitable negative control in experiments investigating catecholamine synthesis pathways. When designing assays to test novel PNMT inhibitors, employing a compound with a structurally similar PAAD core but minimal on-target activity helps rule out non-specific effects and validates assay specificity. This is a defined application that leverages the compound's unique and quantified weak interaction with PNMT.

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